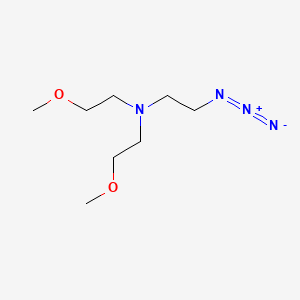
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride
Übersicht
Beschreibung
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2S . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . The compound is also known by several synonyms, including 4-trifluoromethyl benzenesulfonyl chloride, 4-trifluoromethyl benzene-1-sulfonyl chloride, and p-trifluoromethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a sulfonyl chloride group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.61 g/mol . It has a melting point of 30°C to 34°C and a boiling point of 118°C to 120°C at 18.0 mmHg . The compound is white to yellow in color . According to ChemSpider, the compound has a density of 1.5±0.1 g/cm3, a boiling point of 252.8±40.0 °C at 760 mmHg, and a flash point of 106.7±27.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Organic Compounds
4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride: is a valuable reagent in the synthesis of trifluoromethylated organic compounds, which are prevalent in pharmaceuticals and agrochemicals due to their enhanced chemical and metabolic stability, lipophilicity, and binding selectivity . The compound serves as a precursor for introducing the trifluoromethyl group into various molecular skeletons, a modification that can significantly alter the biological activity of the molecules.
Photoredox Catalysis
In the field of photoredox catalysis, this compound is used to generate trifluoromethyl radicals under visible light irradiation . These radicals are integral in creating new carbon-fluorine bonds, which are notoriously difficult to form due to the strength of the C-F bond. This application is particularly important in the development of new methodologies for efficient and selective trifluoromethylation.
Safety and Hazards
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is classified as a skin corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-3-1-5(2-4-6)16(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNBXFXYMQFHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734275 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride | |
CAS RN |
63647-64-3 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)
![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
![3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B1464512.png)
![3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol](/img/structure/B1464513.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)


